molecular formula C12H17NO3 B4581325 methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate

methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate

Cat. No.: B4581325
M. Wt: 223.27 g/mol
InChI Key: UBAIBRRHCAYDKU-UHFFFAOYSA-N
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Description

Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate is an organic compound with the molecular formula C12H17NO3 It is a carbamate ester derived from the reaction of methyl carbamate and 2-(2,5-dimethylphenoxy)ethanol

Properties

IUPAC Name

methyl N-[2-(2,5-dimethylphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-4-5-10(2)11(8-9)16-7-6-13-12(14)15-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAIBRRHCAYDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate typically involves the reaction of methyl carbamate with 2-(2,5-dimethylphenoxy)ethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate ester. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The phenoxy group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenoxy group.

    Ethyl [2-(2,5-dimethylphenoxy)ethyl]carbamate: An analog with an ethyl group instead of a methyl group, which may exhibit different physical and chemical properties.

    2-(2,5-Dimethylphenoxy)ethanol: The alcohol precursor used in the synthesis of the carbamate ester.

Uniqueness

Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate is unique due to the presence of both the carbamate and phenoxy functional groups, which confer distinct reactivity and potential biological activities. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate
Reactant of Route 2
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methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate

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